molecular formula C24H24N4O4S B2548664 Benzyl 2-[1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate CAS No. 385395-16-4

Benzyl 2-[1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate

Cat. No. B2548664
CAS RN: 385395-16-4
M. Wt: 464.54
InChI Key: BAWXSSQFNXSCCG-UHFFFAOYSA-N
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Description

The compound Benzyl 2-[1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate is a complex organic molecule that may have potential biological or chemotherapeutic applications. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their syntheses, molecular structures, and potential biological activities.

Synthesis Analysis

The first paper discusses the synthesis of a variety of derivatives through a one-pot three-component reaction involving 4-hydroxy coumarin, 2-mercapto benzoxazole, and substituted aldehydes, with L-proline as a catalyst . This method, which includes Knoevenagel condensation followed by nucleophilic addition, could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and conditions.

Molecular Structure Analysis

The second paper provides a detailed analysis of the molecular structure of a related compound using vibrational spectroscopy and density functional theory (DFT) . The geometrical parameters obtained from DFT were in agreement with X-ray diffraction (XRD) results, suggesting that a similar approach could be used to determine the molecular structure of this compound.

Chemical Reactions Analysis

Although the papers do not directly address the chemical reactions of the compound , the second paper's discussion of molecular docking studies indicates that the related compound exhibits weak non-covalent interactions, including hydrogen bonding and (\pi-\pi) interactions . These findings could inform predictions about the reactivity of this compound in biological systems or with other chemicals.

Physical and Chemical Properties Analysis

The second paper also reports on the chemical properties, such as HOMO and LUMO energies, and nonlinear optical properties of the studied compound . The molecular electrostatic potential (MEP) plot reveals regions of electrophilic and nucleophilic reactivity, which could be relevant for understanding the physical and chemical properties of this compound.

Scientific Research Applications

Anti-Helicobacter pylori Agents

A class of compounds derived from a similar scaffold, 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-phenyl]sulfanyl)-1-ethanol, has shown potent activity against Helicobacter pylori, a bacterium associated with gastric ulcers and cancer. These compounds, including prototypes like carbamate 12a, have demonstrated low minimum inhibitory concentration (MIC) values against various H. pylori strains, including those resistant to common treatments like metronidazole and clarithromycin. This suggests potential application in developing new treatments for H. pylori infections (Carcanague et al., 2002).

Molecular Structure and Interactions

Studies on molecular structures, such as methyl 2-(methylthio)benzoate and its derivatives, have provided insights into sulfur(IV)-oxygen interactions, crucial for understanding various chemical behaviors and properties. These findings contribute to the broader field of chemistry, especially in understanding how different molecular interactions influence chemical stability and reactivity (Kucsman et al., 1984).

Metabolic Pathways

Research on compounds like 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]-piperazine (Lu AA21004), a novel antidepressant, involves understanding their metabolic pathways, including oxidative metabolism involving cytochrome P450 enzymes. This is crucial for drug development, providing insights into how drugs are metabolized in the body, which can inform dosage, efficacy, and safety profiles (Hvenegaard et al., 2012).

Synthetic Methodologies

Advancements in synthetic methodologies, such as palladium-catalyzed carbonylative transformations of benzyl amines, have broad applications in pharmaceuticals and organic chemistry. These methodologies offer efficient routes to various compounds, including drugs like methylphenidate, highlighting the role of innovative synthetic approaches in drug synthesis and chemical production (Li et al., 2018).

properties

IUPAC Name

benzyl 2-[1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O4S/c1-16-8-7-11-18(12-16)13-28-20-21(26(2)24(31)27(3)22(20)30)25-23(28)33-15-19(29)32-14-17-9-5-4-6-10-17/h4-12H,13-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWXSSQFNXSCCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(N=C2SCC(=O)OCC4=CC=CC=C4)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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